molecular formula C30H30FN5O3 B3026868 (E)-1-(5-((E)-(3-Fluorodibenzo(b,E)oxepin-11(6H)-ylidene)methyl)-1-((R)-1-morpholinopropan-2-yl)-1H-benzo(d)imidazol-2(3H)-ylidene)urea CAS No. 1162264-07-4

(E)-1-(5-((E)-(3-Fluorodibenzo(b,E)oxepin-11(6H)-ylidene)methyl)-1-((R)-1-morpholinopropan-2-yl)-1H-benzo(d)imidazol-2(3H)-ylidene)urea

Cat. No. B3026868
CAS RN: 1162264-07-4
M. Wt: 527.6 g/mol
InChI Key: YPCLDHGBEKZGEB-RUDKWAFVSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bonds in the benzimidazole and dibenzo[b,e]oxepin rings suggests that these parts of the molecule are likely to be planar. The morpholine ring is likely to be puckered due to the presence of the nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The benzimidazole and dibenzo[b,e]oxepin rings could potentially undergo electrophilic aromatic substitution reactions, while the morpholine ring could act as a nucleophile in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the various rings could contribute to its stability and solubility. The compound is likely to be solid at room temperature and could have a relatively high melting point due to the presence of the aromatic rings .

Scientific Research Applications

Pharmacokinetics and Cancer Treatment

Compound 1, a novel anaplastic lymphoma kinase (ALK) inhibitor, shows promise for cancer treatment. This compound is closely related to the specified chemical and demonstrates potential in efficacy studies for cancer, although it undergoes mouse-specific enzymatic hydrolysis in plasma, impacting its pharmacokinetics (Teffera et al., 2013).

Neurotransmitter Transport Imaging

(R)-OHDMI, a potent inhibitor of norepinephrine reuptake, is structurally related to the specified compound. Its potential in imaging central norepinephrine transporters (NET) using PET has been explored, showing promise for neuroscientific research and diagnostic applications (Schou et al., 2006).

Photophysical Properties in Material Science

Rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbenes, which are structurally related to the compound , exhibit unique blue-green luminescence. These properties are of interest in material science for applications such as organic light-emitting diodes (OLEDs) and sensors (Li et al., 2012).

Antiallergic and Antihistaminic Effects

Studies on N-[3-(6H-dibenz[b, e]oxepin-11-ylidene)propyl]-N-methylamino-alkanoic acid derivatives, related to the specified compound, indicate strong inhibitory effects on allergic responses and histamine-induced bronchoconstriction, suggesting potential in developing new antiallergic agents (Muramatsu et al., 1993).

properties

IUPAC Name

[5-[(E)-(3-fluoro-6H-benzo[c][1]benzoxepin-11-ylidene)methyl]-1-[(2R)-1-morpholin-4-ylpropan-2-yl]benzimidazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30FN5O3/c1-19(17-35-10-12-38-13-11-35)36-27-9-6-20(15-26(27)33-30(36)34-29(32)37)14-25-23-5-3-2-4-21(23)18-39-28-16-22(31)7-8-24(25)28/h2-9,14-16,19H,10-13,17-18H2,1H3,(H3,32,33,34,37)/b25-14+/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCLDHGBEKZGEB-RUDKWAFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOCC1)N2C3=C(C=C(C=C3)C=C4C5=C(C=C(C=C5)F)OCC6=CC=CC=C64)N=C2NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1CCOCC1)N2C3=C(C=C(C=C3)/C=C\4/C5=C(C=C(C=C5)F)OCC6=CC=CC=C64)N=C2NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1162264-07-4
Record name LY-2623091
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1162264074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-2623091
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15367
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LY-2623091
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FHZ595FNM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-(5-((E)-(3-Fluorodibenzo(b,E)oxepin-11(6H)-ylidene)methyl)-1-((R)-1-morpholinopropan-2-yl)-1H-benzo(d)imidazol-2(3H)-ylidene)urea
Reactant of Route 2
Reactant of Route 2
(E)-1-(5-((E)-(3-Fluorodibenzo(b,E)oxepin-11(6H)-ylidene)methyl)-1-((R)-1-morpholinopropan-2-yl)-1H-benzo(d)imidazol-2(3H)-ylidene)urea
Reactant of Route 3
(E)-1-(5-((E)-(3-Fluorodibenzo(b,E)oxepin-11(6H)-ylidene)methyl)-1-((R)-1-morpholinopropan-2-yl)-1H-benzo(d)imidazol-2(3H)-ylidene)urea
Reactant of Route 4
Reactant of Route 4
(E)-1-(5-((E)-(3-Fluorodibenzo(b,E)oxepin-11(6H)-ylidene)methyl)-1-((R)-1-morpholinopropan-2-yl)-1H-benzo(d)imidazol-2(3H)-ylidene)urea
Reactant of Route 5
Reactant of Route 5
(E)-1-(5-((E)-(3-Fluorodibenzo(b,E)oxepin-11(6H)-ylidene)methyl)-1-((R)-1-morpholinopropan-2-yl)-1H-benzo(d)imidazol-2(3H)-ylidene)urea
Reactant of Route 6
Reactant of Route 6
(E)-1-(5-((E)-(3-Fluorodibenzo(b,E)oxepin-11(6H)-ylidene)methyl)-1-((R)-1-morpholinopropan-2-yl)-1H-benzo(d)imidazol-2(3H)-ylidene)urea

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